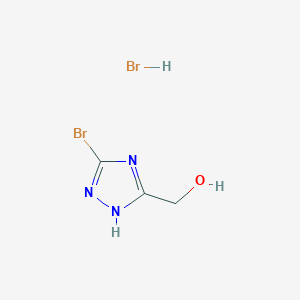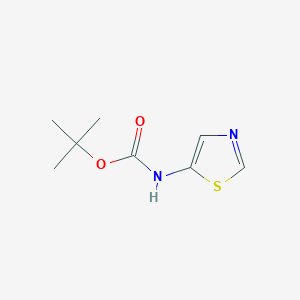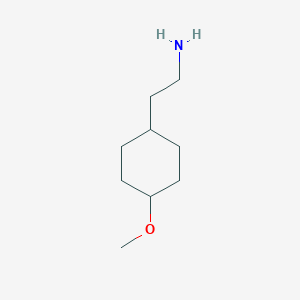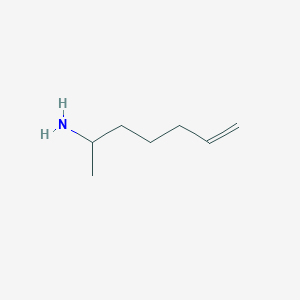
Hept-6-en-2-amine
Descripción general
Descripción
Hept-6-en-2-amine is an organic compound and a member of the alkene amine class of chemicals. It has a CAS Number of 196208-23-8 . The IUPAC name for this compound is 1-methyl-5-hexenylamine .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H15N/c1-3-4-5-6-7(2)8/h3,7H,1,4-6,8H2,2H3 . This indicates that the compound has a molecular weight of 113.2 g/mol . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Anti-HIV Activity
Hept-6-en-2-amine derivatives have shown potential in anti-HIV treatments. A study by Pontikis et al. (1997) synthesized and evaluated a series of N-1 side chain-modified analogs of HEPT, finding some to be more potent than known analogs in inhibiting HIV-1 replication (Pontikis et al., 1997).
Photorearrangement Studies
Photorearrangement of compounds related to this compound has been a subject of study, as demonstrated by Akhtar et al. (1982), who investigated the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene, leading to rearrangement products with potential applications in chemical synthesis (Akhtar et al., 1982).
Potential Anti-bacterial Agents
The synthesis of 6-azabicyclo[3.2.0]hept-2-ene derivatives has been explored for their anti-microbial potency and β-lactamase inhibition, suggesting potential applications in developing new antibacterial agents (Singh & Cooper, 1994).
Synthesis of Structurally Interesting Compounds
Walker and Madalengoitia (2015) explored the generation of carbodiimides for zwitterionic 1,3-diaza-Claisen rearrangements, highlighting the versatility of this compound derivatives in synthesizing bicyclic guanidines with interesting structures (Walker & Madalengoitia, 2015).
Safety and Hazards
Hept-6-en-2-amine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . The hazard statements associated with this compound are H226, H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .
Mecanismo De Acción
Target of Action
Hept-6-en-2-amine is a chemical compound with the molecular formula C7H15N
Mode of Action
This interaction often involves the formation of hydrogen bonds between the amine group and the target molecule .
Biochemical Pathways
For instance, they can act as precursors for the synthesis of alkaloids, hormones, and neurotransmitters .
Pharmacokinetics
They can undergo metabolism in the liver, often through processes such as acetylation or methylation, and the metabolites are typically excreted in the urine .
Result of Action
The interaction of amines with their targets can lead to a variety of cellular responses, including changes in cell signaling, enzyme activity, and gene expression .
Análisis Bioquímico
Biochemical Properties
Hept-6-en-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key interactions is with enzymes involved in amine metabolism. This compound can act as a substrate for amine oxidases, which catalyze the oxidation of amines to aldehydes, releasing ammonia and hydrogen peroxide in the process. This interaction is crucial for understanding the metabolic fate of this compound and its potential effects on cellular functions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist for certain receptors, influencing their activity. Additionally, this compound may inhibit or activate enzymes, leading to changes in metabolic pathways. For example, its interaction with amine oxidases can result in the inhibition of these enzymes, affecting the overall amine metabolism in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular functions, including prolonged modulation of gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced cellular metabolism and improved cell signaling. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and apoptosis. Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by amine oxidases, leading to the production of aldehydes, ammonia, and hydrogen peroxide. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of this compound, ensuring its proper distribution within the cellular environment. The compound’s localization and accumulation can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular functions .
Propiedades
IUPAC Name |
hept-6-en-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-4-5-6-7(2)8/h3,7H,1,4-6,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBVYRPRJCPFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



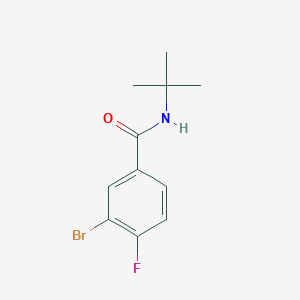

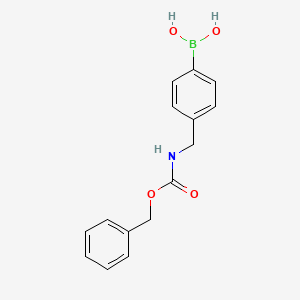
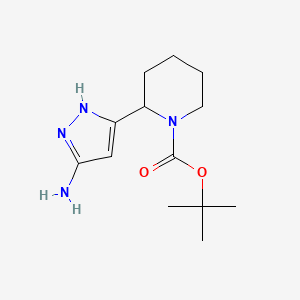

![[4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B1373135.png)

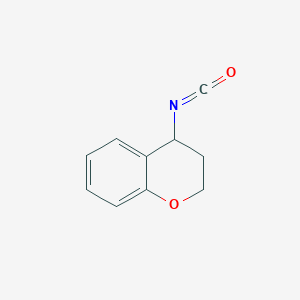
![6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1373139.png)

